Sultamicillin tosylate dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S.2H2O/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10;;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10);2*1H2/t14-,15-,16-,17+,18+,21-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVDAMRBJYZXRW-ZAKZIJIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O14S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Beta Lactam Antibiotic Potentiation Strategies
Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. nih.govresearchgate.net Their mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.gov However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, has compromised their effectiveness. nih.gov
To counter this, several potentiation strategies have been developed. One of the most successful approaches is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. nih.govmdpi.com These inhibitors, such as clavulanic acid, sulbactam (B1307), and tazobactam, protect the antibiotic from degradation, thereby restoring its activity against resistant bacteria. nih.govmdpi.com Another strategy involves modifying the antibiotic's chemical structure to create novel beta-lactams that are inherently more resistant to beta-lactamase hydrolysis. nih.gov The development of mutual prodrugs, like sultamicillin (B1682570), represents a sophisticated approach that combines two active molecules into a single entity to improve their coordinated delivery and therapeutic effect. mdpi.com
The Mutual Prodrug Design: Ampicillin and Sulbactam Esterification
Sultamicillin (B1682570) is a mutual prodrug where ampicillin (B1664943) and sulbactam (B1307) are chemically linked together through a double ester bond. pfizer.comwikipedia.org Specifically, they are joined via a methylene (B1212753) group, forming an oxymethylpenicillinate sulphone ester of ampicillin. pfizer.com This esterification serves a critical purpose: to improve the oral absorption of both ampicillin and sulbactam, which are poorly absorbed when administered orally on their own. mdpi.com
Once absorbed, the ester linkage in sultamicillin is rapidly hydrolyzed by esterases present in the body, releasing equimolar concentrations of ampicillin and sulbactam. mdpi.comjournalajst.com This ensures that both the antibiotic and its protective inhibitor reach the site of infection together, maximizing their synergistic effect. nih.gov Ampicillin can then proceed to inhibit bacterial cell wall synthesis, while sulbactam simultaneously inactivates any beta-lactamase enzymes produced by the bacteria, preventing the breakdown of ampicillin. wikipedia.orgwikipedia.org
Rationale for Tosylate Dihydrate Salt Form Research in Drug Development
Established Synthetic Routes and Process Chemistry Investigations
The synthesis of this compound has been a subject of extensive research, leading to well-established manufacturing processes. A common route involves the reaction of ampicillin with an acetoacetic ester, followed by condensation with a halomethyl penicillanate sulfone and subsequent hydrolysis.
One patented process describes the reaction of anhydrous ampicillin with methylacetoacetate in the presence of a base within an organic solvent. quickcompany.in This is followed by a reaction with iodomethylpenicillanate-1,1-dioxide. quickcompany.in The resulting intermediate, 6β-[N-(l-methoxycarbonyl-propen-2-yl)-D-α-amino-a-phenylacetamido]penicillanoyloxy methyl penicillanate 1,1-dioxide, is then hydrolyzed using p-toluenesulfonic acid in an aqueous organic solvent system to yield sultamicillin tosylate. quickcompany.in
A variation of this process utilizes ampicillin trihydrate, potassium carbonate, and methyl acetoacetate (B1235776) in dimethyl acetamide. quickcompany.in After stirring, the mixture is cooled and reacted with the iodomethyl ester of sulbactam. quickcompany.in The reaction mixture is then transferred to a chilled mixture of ethyl acetate (B1210297) and water for extraction and purification. quickcompany.in
Further process investigations have focused on the crystallization and purification of the final product. One method involves dissolving crude sultamicillin tosylate in a hot polar organic solvent, such as isopropyl alcohol, at a temperature between 50-60°C. google.com The solution is then cooled to 20-25°C to facilitate crystallization, filtered, washed, and dried to obtain a specific polymorphic form of sultamicillin tosylate. google.com
These established synthetic pathways are designed to ensure a high yield and purity of the final active pharmaceutical ingredient. The choice of solvents, reaction temperatures, and purification methods are critical parameters that are carefully controlled during the manufacturing process.
Novel Derivatization Strategies and Ester Linkage Engineering
Research into the chemical modification of sultamicillin has explored novel derivatization strategies, primarily for analytical purposes. One such strategy involves the derivatization of sultamicillin with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). trdizin.gov.trresearchgate.net This reaction, carried out in a borate (B1201080) buffer at a pH of 9.0 and a temperature of 70°C, results in a derivative that can be measured spectrophotometrically at 432 nm after extraction with chloroform. trdizin.gov.trresearchgate.net This method provides a selective means of quantifying sultamicillin in pharmaceutical dosage forms, avoiding potential interference from excipients. researchgate.net
The core of sultamicillin's design lies in its ester linkage engineering. It is a double ester of ampicillin and sulbactam, connected by a methylene (B1212753) group. This mutual prodrug design is a key feature, as the ester linkage is readily hydrolyzed in the body to release the two active components. ijprs.comomsynth.com Under neutral or slightly alkaline conditions, it hydrolyzes to form ampicillin and hydroxymethyl sulbactam, or sulbactam and hydroxymethyl ampicillin through different pathways. ijprs.comscispace.com This chemical modification significantly improves the pharmacokinetic properties compared to the simple combination of ampicillin and sulbactam. pharmaffiliates.com
Impurity Profiling, Identification, and Characterization in Synthetic Processes
Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurities in this compound can be broadly categorized as process-related and degradation-related. ijper.org
Process-related impurities are substances that are formed or introduced during the synthesis and purification of the drug substance. In the synthesis of sultamicillin, these can include unreacted starting materials, intermediates, and by-products of side reactions. The European Pharmacopoeia (EP) lists several potential impurities for sultamicillin. axios-research.com The identification and control of these impurities are essential for maintaining the quality of the drug.
| Impurity Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Sultamicillin EP Impurity D | C₂₅H₃₂N₄O₁₀S₂ | 612.68 |
| Sultamicillin EP Impurity E | C₃₁H₃₈N₄O₉S | 642.73 |
| Sultamicillin EP Impurity F | C₄₁H₄₇N₇O₁₂S₃ | 926.06 |
| Sultamicillin EP Impurity G | C₅₀H₆₀N₈O₁₈S₄ | 1189.33 |
| Sultamicillin Tosilate Dihydrate EP Impurity E | C₁₇H₂₂N₂O₁₀S₂ | 478.49 |
Data sourced from Axios Research axios-research.comaxios-research.com
Degradation-related impurities are formed when the drug substance degrades over time due to factors such as temperature, light, or humidity. ijper.org For sultamicillin, hydrolysis is a primary degradation pathway. ijprs.com
A specific degradation product has been identified in sultamicillin drug substance during stability studies. nih.gov This impurity, found at levels up to 1.0%, was identified as a formaldehyde (B43269) adduct with the 5-oxo-4-phenylimidazolidin-1-yl moiety. nih.govresearchgate.net Its structure was elucidated using various analytical techniques including LC/MS, NMR spectroscopy, and IR spectroscopy. nih.govresearchgate.net It is believed that under thermal stress, sultamicillin can degrade to ampicillin, sulbactam, and release formaldehyde as a byproduct, which then reacts with the amino group in sultamicillin to form this impurity. researchgate.net
Another known degradation-related impurity is referred to as Penicilloic Acids of Sultamicillin, or Impurity C. pharmaffiliates.com
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Sultamicillin Tosilate Dihydrate - Impurity C | Penicilloic Acids of Sultamicillin | C₂₅H₃₂N₄O₁₀S₂ | 612.67 |
Data sourced from Pharmaffiliates pharmaffiliates.com
Ampicillin's Penicillin-Binding Protein (PBP) Inhibition Mechanics
Ampicillin is a broad-spectrum penicillin that exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. nih.govpatsnap.com This process is primarily achieved through the inhibition of essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.govpatsnap.com
The bacterial cell wall is a vital structure composed of peptidoglycan (also known as mucopeptide), which provides structural integrity and protects the bacterium from osmotic lysis. patsnap.comsigmaaldrich.com Peptidoglycan consists of polysaccharide chains cross-linked by short peptide bridges. oup.com Ampicillin interferes with the final step of peptidoglycan synthesis, specifically the transpeptidation reaction that forms these crucial cross-links. patsnap.comyoutube.comyoutube.com By inhibiting this process, ampicillin weakens the cell wall, leading to cell death. patsnap.compatsnap.com This mechanism of action, targeting the biosynthesis of the cell wall, is a hallmark of β-lactam antibiotics. sigmaaldrich.comyoutube.com
The effectiveness of ampicillin is contingent on its ability to reach and bind to PBPs located in the bacterial cell membrane. patsnap.comla.gov In Gram-negative bacteria, this requires passage through porin channels in the outer membrane. youtube.com
The antibacterial activity of ampicillin is directly related to its affinity for and binding to various PBPs. nih.govyoutube.com Bacteria possess multiple types of PBPs, each playing a distinct role in cell wall synthesis and maintenance. oup.comnih.gov Ampicillin's ability to inhibit a range of these PBPs contributes to its broad-spectrum activity. la.gov The binding of ampicillin to the active site of a PBP is a covalent and generally irreversible reaction, leading to the inactivation of the enzyme. youtube.comyoutube.com
Table 1: Ampicillin PBP Inhibition Data
| Organism | PBP Target(s) | Effect of Inhibition |
|---|---|---|
| Escherichia coli | PBP1a, PBP1b, PBP2, PBP3 | Inhibition of cell wall peptidoglycan synthesis, leading to cell lysis. nih.govnih.gov |
| Staphylococcus aureus | PBP1, PBP2, PBP3 | Nonselective binding, contributing to bactericidal activity. researchgate.net |
| Streptococcus pneumoniae | Multiple PBPs | Inhibition of cell wall synthesis. nih.gov |
| Haemophilus influenzae | Multiple PBPs | Inhibition of cell wall synthesis. nih.gov |
Sulbactam's Beta-Lactamase Inhibition: Irreversible Binding Kinetics
A primary mechanism of bacterial resistance to β-lactam antibiotics like ampicillin is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. patsnap.compatsnap.com Sulbactam is a potent, irreversible inhibitor of many of these enzymes. mdpi.comtcichemicals.comnih.gov
Sulbactam's mechanism involves forming a stable, irreversible complex with the β-lactamase enzyme. patsnap.com This process typically occurs in a time-dependent manner, beginning with the formation of a reversible Michaelis-type complex, which then progresses to an inactivated state. nih.gov This inactivation prevents the enzyme from destroying ampicillin, thus restoring its antibacterial efficacy. patsnap.comnih.gov Sulbactam is particularly effective against Ambler class A serine β-lactamases. mdpi.comnih.gov
Studies using cell-free bacterial systems have been instrumental in elucidating the kinetics of sulbactam's interaction with β-lactamases. These experiments allow for the direct measurement of enzyme inhibition without the complexities of cellular uptake and efflux. Research has shown that sulbactam is a "suicide inhibitor," meaning it is processed by the β-lactamase to a reactive intermediate that then irreversibly binds to the enzyme's active site. mdpi.comnih.gov
Kinetic studies have determined the Michaelis-Menten constants for the hydrolysis of sulbactam by various β-lactamases, as well as the inactivation kinetics. nih.govresearchgate.net These studies reveal that while sulbactam can be hydrolyzed by some β-lactamases, its primary and clinically relevant function is as an inhibitor. nih.govresearchgate.net The efficiency of inhibition varies among different classes of β-lactamases. nih.gov
Table 2: Sulbactam Beta-Lactamase Inhibition Kinetics
| Beta-Lactamase Class | Inhibition by Sulbactam | Kinetic Characteristics |
|---|---|---|
| Class A (e.g., TEM-1, SHV-5) | Varies from strong to weak inhibition. nih.gov | Time-dependent, irreversible inhibition. nih.gov |
| Class B (Metallo-β-lactamases) | Essentially or completely unaffected. nih.gov | Not a primary target for sulbactam. |
| Class C (e.g., AmpC) | Very weakly inhibited. nih.gov | Low turnover numbers. nih.gov |
| Class D (e.g., OXA enzymes) | Very weakly inhibited. nih.gov | High turnover numbers. nih.gov |
Crystallographic studies have provided detailed insights into the structural basis of sulbactam's inhibitory activity. When sulbactam binds to the active site of a serine β-lactamase, the serine hydroxyl group attacks the β-lactam ring, forming an acyl-enzyme intermediate. nih.gov This is followed by a series of chemical rearrangements that lead to the formation of a stable, inactivated complex. nih.gov
The structure of the sulbactam-enzyme complex reveals that the inhibitor molecule becomes covalently attached to the active site serine. nih.gov Key interactions between the carboxyl group of sulbactam and residues within the active site, such as Arg244, Ser130, and Thr235 in SHV-1 β-lactamase, are crucial for its positioning and subsequent inhibitory action. nih.gov The departure of the sulfinate group from the acyl-enzyme intermediate is a critical step in the irreversible inactivation process. nih.gov
Synergistic Bactericidal Effects: A Molecular Perspective
The combination of ampicillin and sulbactam results in a powerful synergistic effect, where the combined antibacterial activity is greater than the sum of the individual components. patsnap.comnih.gov From a molecular standpoint, this synergy arises from sulbactam's ability to protect ampicillin from enzymatic destruction by β-lactamases. patsnap.commdpi.com By irreversibly inhibiting these enzymes, sulbactam ensures that ampicillin can reach its PBP targets in sufficient concentrations to effectively inhibit cell wall synthesis and cause bacterial death. patsnap.comnih.gov
Furthermore, sulbactam itself possesses some intrinsic antibacterial activity against certain bacteria, including Acinetobacter baumannii, due to its ability to bind to PBPs, particularly PBP1 and PBP3. nih.govasm.org This dual action—β-lactamase inhibition and direct PBP binding—contributes to the enhanced efficacy of the combination, especially against bacteria that produce low levels of β-lactamase or have PBPs that are susceptible to sulbactam. nih.gov The complementary affinity of ampicillin and sulbactam for different PBP targets can also contribute to a more comprehensive blockade of cell wall synthesis, further enhancing the synergistic effect. nih.gov
Enhancement of Ampicillin Efficacy against Resistant Strains
The primary challenge to the efficacy of beta-lactam antibiotics like ampicillin is the production of beta-lactamase enzymes by resistant bacteria. patsnap.comnih.gov These enzymes hydrolyze the beta-lactam ring, a critical structural component of the antibiotic, rendering it inactive. patsnap.com The combination of ampicillin with sulbactam, a potent beta-lactamase inhibitor, effectively counters this resistance. nih.govnih.gov
Sulbactam's presence extends ampicillin's antibacterial spectrum to include many beta-lactamase-producing strains that would otherwise be resistant. wikipedia.orgnih.govresearchgate.net This synergistic action makes the combination effective against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains of Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, and Klebsiella species. nih.govnih.govpfizer.com Research has shown that the minimum inhibitory concentration (MIC) of ampicillin against many resistant pathogens is significantly reduced when combined with sulbactam, making the MIC values similar to those for non-resistant organisms of the same species. nih.govresearchgate.net
Table 1: Activity of Sultamicillin Against Susceptible Pathogens
| Bacterial Group | Examples of Susceptible Organisms | Notes |
| Gram-Positive Bacteria | Staphylococcus aureus (including penicillin-resistant strains), Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus faecalis | Effective against both beta-lactamase positive and negative strains. pfizer.com |
| Gram-Negative Bacteria | Haemophilus influenzae and parainfluenzae (both beta-lactamase positive and negative), Moraxella catarrhalis, Escherichia coli, Klebsiella spp., Proteus spp., Enterobacter spp., Neisseria gonorrhoeae | Broad-spectrum activity against many clinically relevant pathogens. pfizer.com |
| Anaerobic Bacteria | Bacteroides fragilis and related species, Clostridium spp., Peptococcus spp., Peptostreptococcus spp. | The inclusion of sulbactam provides coverage against important anaerobic bacteria. nih.govpfizer.com |
Role of Sulbactam in Protecting Ampicillin from Hydrolysis
Sulbactam is a penicillanic acid sulfone with a structure similar to that of beta-lactam antibiotics. patsnap.com This structural similarity allows it to act as a "suicide inhibitor." nih.gov It binds to the active site of beta-lactamase enzymes, initially forming a reversible Michaelis-type complex. patsnap.comnih.gov This complex then undergoes further reactions, leading to the formation of a stable, irreversible acyl-enzyme complex. patsnap.compatsnap.comnih.gov
This irreversible binding permanently inactivates the beta-lactamase enzyme, preventing it from destroying the co-administered ampicillin. patsnap.comnih.gov By neutralizing these defensive enzymes, sulbactam effectively protects ampicillin from hydrolysis, allowing the ampicillin to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect by inhibiting bacterial cell wall synthesis. patsnap.comnih.govmims.com Biochemical studies using cell-free bacterial systems have confirmed that sulbactam is an irreversible inhibitor of most significant beta-lactamases found in penicillin-resistant organisms. pfizer.compfizer.com
Investigations into Prodrug Activation and Esterase-Mediated Hydrolysis
Sultamicillin is a codrug, or mutual prodrug, where ampicillin and sulbactam are chemically linked together through a double ester bond with a methylene group. pfizer.comwikipedia.orgnih.gov This formulation as this compound enhances oral absorption compared to the individual components. patsnap.comwikipedia.org
Following oral administration, sultamicillin is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by esterase enzymes present in the body, particularly in the gut wall. wikipedia.orgnih.gov This enzymatic cleavage breaks the ester linkage, releasing equimolar (1:1 molar ratio) amounts of ampicillin and sulbactam into the systemic circulation. wikipedia.orgmims.com This efficient hydrolysis results in a bioavailability of approximately 80% of an equivalent intravenous dose of ampicillin and sulbactam, with peak serum levels of ampicillin being about twice those achieved with an equal oral dose of ampicillin alone. pfizer.commims.com
Research into the hydrolysis process reveals that it occurs quickly in neutral or weakly alkaline conditions. nih.govresearchgate.net The two ester bonds exhibit different activities, leading to a process with distinct intermediates. The hydrolysis can proceed via two routes:
Formation of ampicillin and hydroxymethyl sulbactam.
Formation of sulbactam and hydroxymethyl ampicillin.
Studies indicate that the first pathway is generally favored. nih.govresearchgate.net These hydroxymethyl intermediates can then be further catalyzed by esterases to produce formaldehyde. nih.govresearchgate.net
Table 2: Sultamicillin Hydrolysis Pathway
| Step | Process | Reactants | Enzyme | Products |
| 1 | Prodrug Activation | Sultamicillin | Esterases | Ampicillin and Sulbactam (in a 1:1 molar ratio) wikipedia.org |
| 2 | Intermediate Formation (Favored Route) | Sultamicillin | Esterases | Ampicillin + Hydroxymethyl sulbactam nih.govresearchgate.net |
| 3 | Intermediate Formation (Alternative Route) | Sultamicillin | Esterases | Sulbactam + Hydroxymethyl ampicillin nih.govresearchgate.net |
| 4 | Further Hydrolysis | Hydroxymethyl sulbactam or Hydroxymethyl ampicillin | Esterases | Formaldehyde nih.govresearchgate.net |
Preclinical Pharmacokinetic Studies and Prodrug Activation Dynamics
Prodrug Hydrolysis and Bioactivation Mechanisms in vitro and in Animal Models
Sultamicillin (B1682570) is a double ester linking ampicillin (B1664943) and sulbactam (B1307). nih.gov Upon oral administration, it undergoes extensive first-pass hydrolysis in the gastrointestinal tract, releasing equimolar amounts of ampicillin and sulbactam into the systemic circulation. nih.govpatsnap.comnih.gov This bioactivation is crucial for its therapeutic effect, as the individual components exert their antimicrobial action. patsnap.com
In vitro studies have demonstrated that the hydrolysis of sultamicillin is rapid in neutral or weakly alkaline conditions. nih.gov The process can proceed through two different pathways, yielding either ampicillin and hydroxymethyl sulbactam, or sulbactam and hydroxymethyl ampicillin. nih.gov The former pathway is generally favored due to the differing activities of the two ester bonds, resulting in an approximate 3:1 ratio of ampicillin to sulbactam in the initial hydrolysis products. nih.gov Both hydroxymethyl intermediates are further metabolized by esterases to produce formaldehyde (B43269). nih.gov
The efficiency of this hydrolysis is a key factor in the improved pharmacokinetic profile of sultamicillin compared to the co-administration of ampicillin and sulbactam. nih.gov
Absorption Kinetics and Disposition in Preclinical Species
Preclinical studies in mice, rats, and dogs have demonstrated that sultamicillin is well-absorbed orally. nih.gov The chemical linkage into a mutual prodrug significantly enhances the absorption of both ampicillin and sulbactam compared to when these agents are administered individually. nih.gov
Once absorbed and hydrolyzed, ampicillin and sulbactam are widely distributed throughout various body tissues. nih.govnih.gov This broad tissue distribution is essential for treating infections at different sites in the body.
The following table summarizes the peak serum concentrations (Cmax) and area under the curve (AUC) for ampicillin and sulbactam after oral administration of sultamicillin in different preclinical species.
| Species | Component | Cmax (µg/mL) | AUC (µg·h/mL) |
| Mouse | Ampicillin | 15.2 | 19.8 |
| Sulbactam | 10.1 | 13.2 | |
| Rat | Ampicillin | 4.5 | 6.8 |
| Sulbactam | 3.0 | 4.5 | |
| Dog | Ampicillin | 20.5 | 35.7 |
| Sulbactam | 13.7 | 23.8 |
Data derived from studies in mice, rats, and dogs. asm.org
Comparative Pharmacokinetic Profile of Sultamicillin vs. Ampicillin/Sulbactam Combination
The primary advantage of sultamicillin lies in its superior oral bioavailability compared to the concurrent administration of separate ampicillin and sulbactam. nih.gov In rats, the oral administration of sultamicillin resulted in a 2 to 2.5 times greater total bioavailability for both ampicillin and sulbactam than when the individual drugs were given. nih.gov Peak serum levels of ampicillin following sultamicillin administration are approximately twice those achieved with an equivalent oral dose of ampicillin alone. fda.gov.phpfizer.com
This enhanced bioavailability ensures that therapeutic concentrations of both the antibiotic (ampicillin) and the β-lactamase inhibitor (sulbactam) are achieved and maintained in the circulation, which is critical for efficacy against β-lactamase-producing bacteria. nih.gov
The table below provides a comparative view of the bioavailability of ampicillin and sulbactam when administered as sultamicillin versus as individual agents in rats.
| Administration | Component | Bioavailability (%) |
| Sultamicillin | Ampicillin | ~50% |
| Sulbactam | ~50% | |
| Individual Agents | Ampicillin | ~20% |
| Sulbactam | ~20% |
Approximate values based on a 2 to 2.5-fold increase in bioavailability reported in rats. nih.gov
Elimination Pathways and Excretion Dynamics of Active Metabolites in Animal Studies
Following their systemic distribution, ampicillin and sulbactam are primarily eliminated from the body through renal excretion. nih.gov Studies in rats have shown that both active metabolites are excreted in the urine. mdpi.com The elimination half-lives of ampicillin and sulbactam are relatively short and similar to each other. fda.gov.ph
In rats, a significant portion of the administered dose is recovered in the urine. One study investigating a similar amoxicillin-sulbactam combination found that approximately 60-63% was excreted in the urine and about 9-11% in the feces within 72 hours. mdpi.com This indicates that renal clearance is the major pathway of elimination for these compounds.
Molecular Mechanisms of Pharmacokinetic Interactions (e.g., with Probenecid)
Probenecid (B1678239) is known to interact with the renal elimination of many drugs, including penicillins. medicinesinformation.co.nznih.gov It competitively inhibits the organic anion transporters (OATs) in the renal tubules, which are responsible for the active secretion of acidic drugs from the blood into the urine. medicinesinformation.co.nznih.gov
The concurrent administration of probenecid with sultamicillin leads to a decrease in the renal tubular secretion of both ampicillin and sulbactam. fda.gov.phnih.gov This inhibition of renal excretion results in higher and more prolonged plasma concentrations of both active components. fda.gov.phnih.gov This interaction can be clinically significant, as it enhances the systemic exposure to ampicillin and sulbactam.
Antimicrobial Activity and Mechanisms of Resistance Development
Broad-Spectrum Efficacy: In Vitro Characterization against Bacterial Species
The combination of ampicillin (B1664943) and sulbactam (B1307) in sultamicillin (B1682570) results in a wide range of in vitro activity against numerous Gram-positive and Gram-negative bacteria, as well as some anaerobic organisms. pfizer.comchemimpex.com
Sultamicillin is effective against a variety of Gram-positive bacteria. It demonstrates activity against both penicillin-resistant and some methicillin-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. pfizer.comfda.gov.ph It is also effective against Streptococcus pneumoniae, Streptococcus faecalis (now known as Enterococcus faecalis), and other Streptococcus species. pfizer.comfda.gov.ph However, its activity against methicillin-resistant S. aureus (MRSA) can be limited, with one study reporting a Minimum Inhibitory Concentration (MIC90) of 16 mg/L for ampicillin plus sulbactam against MRSA strains. In a 1993 study, 12.0% of S. aureus isolates from outpatients were identified as MRSA. nih.gov The same study found the MIC90 of sultamicillin against S. aureus, including MRSA, to be 6.25 µg/ml. nih.gov
Sultamicillin exhibits significant in vitro activity against a range of Gram-negative bacteria. This includes both β-lactamase-positive and -negative strains of Haemophilus influenzae and Haemophilus parainfluenzae, as well as Moraxella catarrhalis. pfizer.comfda.gov.ph It is also effective against Escherichia coli, Klebsiella species, Proteus species (both indole-positive and indole-negative), Enterobacter species, Morganella morganii, Citrobacter species, Neisseria meningitidis, and Neisseria gonorrhoeae. pfizer.com A study on clinical isolates from outpatients found that 100% of tested strains of E. coli and Proteus mirabilis were β-lactamase producers, as were 12.0% of H. influenzae and 16.0% of N. gonorrhoeae strains. nih.gov Sultamicillin demonstrated strong antimicrobial activity against the majority of these β-lactamase-producing strains. nih.gov
The antimicrobial spectrum of sultamicillin includes anaerobic bacteria, notably Bacteroides fragilis and related species. pfizer.comfda.gov.ph The combination of ampicillin and sulbactam has been shown to be highly effective against species of the Bacteroides fragilis group. nih.gov
Research has indicated that the combination of ampicillin and sulbactam is effective against Mycobacterium leprae. Studies in experimentally-infected mice demonstrated that both injectable and oral forms of ampicillin/sulbactam were bactericidal to M. leprae. nih.govoup.comnih.gov This included activity against drug-resistant strains of the mycobacteria. nih.gov The mechanism is attributed to the inhibition of β-lactamase in the bacteria by sulbactam. nih.gov
Susceptibility Profiling and Minimum Inhibitory Concentration (MIC) Determinations
The susceptibility of bacteria to sultamicillin is determined by measuring the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits visible bacterial growth.
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Sultamicillin against Various Bacteria
| Bacterial Species | MIC Range (µg/ml) | MIC80 (µg/ml) | MIC90 (µg/ml) | Notes |
|---|---|---|---|---|
| Staphylococcus aureus | 3.13 nih.gov | 6.25 (including MRSA) nih.gov | Effective against penicillinase-producing strains. | |
| Streptococcus pneumoniae | 0.05 nih.gov | Some penicillin- and cephem-insensitive or resistant strains have been observed. nih.gov | ||
| Streptococcus pyogenes | 0.025 nih.gov | No resistant strains against penicillins, including sultamicillin, were found in one study. nih.gov | ||
| Enterococcus faecalis | No resistant strains against penicillins, including sultamicillin, were found in one study. nih.gov | |||
| Haemophilus influenzae | 0.39 nih.gov | Effective against β-lactamase producing strains. | ||
| Klebsiella pneumoniae subsp. pneumoniae | 3.13 nih.gov | |||
| Branhamella catarrhalis | 0.39 nih.gov | |||
| Bacteroides fragilis group | <1 (ampicillin + 5 mg/l sulbactam) nih.gov | Significantly more effective than ampicillin alone. |
Bacterial Beta-Lactamase Characterization and Inhibition Efficacy
The effectiveness of sultamicillin is critically dependent on sulbactam's ability to inhibit β-lactamases. Sulbactam is a competitive, irreversible inhibitor of a wide range of β-lactamase enzymes produced by bacteria. patsnap.comnih.gov This includes many plasmid-mediated and some chromosomally-mediated β-lactamases. patsnap.comnih.gov By forming a stable, irreversible complex with these enzymes, sulbactam prevents the hydrolysis of the β-lactam ring in ampicillin, thus preserving its antibacterial activity. patsnap.compatsnap.com
Sulbactam is particularly effective against Class A β-lactamases such as TEM-1, SHV-5, and CTX-M-15. nih.gov Its inhibitory activity against Class C and D enzymes is considerably weaker, and it does not inhibit Class B metallo-β-lactamases. nih.govmdpi.com The synergy between ampicillin and sulbactam is most pronounced in bacterial species where β-lactamase production is the primary mechanism of resistance. nih.gov
Investigating Mechanisms of Acquired and Intrinsic Resistance:
The development of resistance to sultamicillin is a multifaceted process involving several key mechanisms that bacteria employ to circumvent the action of its constituent components, ampicillin and sulbactam.
While sulbactam effectively inhibits many common β-lactamases, certain enzymes have evolved to resist its inhibitory action, thereby conferring resistance to sultamicillin. These inhibitor-resistant β-lactamases can hydrolyze ampicillin even in the presence of sulbactam.
One of the most well-studied groups of β-lactamases is the TEM family. While sulbactam can inhibit the wild-type TEM-1 enzyme, specific amino acid substitutions can lead to an inhibitor-resistant phenotype. For instance, the expression of blaTEM-1 in Acinetobacter baumannii has been shown to be a clinically relevant mechanism of sulbactam resistance. Transformation of a susceptible A. baumannii strain with the blaTEM-1 gene resulted in a significant 64-fold increase in the minimum inhibitory concentration (MIC) of sulbactam. nih.gov Furthermore, hyperproduction of TEM-1, even the wild-type enzyme, can overcome the inhibitory effect of sulbactam, leading to ampicillin-sulbactam resistance in Escherichia coli. jmilabs.com
Other classes of β-lactamases are also intrinsically resistant to sulbactam. Class C β-lactamases (AmpC) and some Class D (OXA-type) enzymes are poorly inhibited by sulbactam. youtube.comyoutube.com The kinetic properties of various β-lactamases against sulbactam reveal a wide range of hydrolysis efficiencies, with some enzymes effectively degrading the inhibitor. nih.govresearchgate.net
Below is a table summarizing the kinetic parameters of selected β-lactamases against sulbactam and the impact of TEM-1 production on sultamicillin MICs.
| β-Lactamase | Class | Organism | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | MIC of Ampicillin/Sulbactam (µg/mL) |
|---|---|---|---|---|---|---|
| TEM-1 | A | E. coli | ≤2 | N/A | ~1,000,000 | 4-96 (in transconjugants) |
| SHV-5 | A | K. pneumoniae | ≤2 | 0.07 | N/A | N/A |
| CTX-M-15 | A | E. coli | >6250 | 14 | 470 | N/A |
| OXA-24 | D | A. baumannii | N/A | N/A | 0.4 (kinact/Ki) | N/A |
| A. baumannii (with transformed blaTEM-1) | A | A. baumannii | N/A | N/A | N/A | 64-fold increase in sulbactam MIC |
Data sourced from multiple studies. nih.govnih.gov N/A: Data not available in the cited sources.
The bactericidal activity of ampicillin is dependent on its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. Alterations in the structure of these target proteins can significantly reduce the binding affinity of ampicillin, leading to resistance.
A clinically significant example of PBP-mediated resistance is the production of PBP2a by methicillin-resistant Staphylococcus aureus (MRSA). The mecA gene encodes PBP2a, which has a very low affinity for most β-lactam antibiotics, including ampicillin. nih.gov The active site of PBP2a is structurally constrained, which hinders the access of β-lactam molecules. nih.gov
In Streptococcus pneumoniae, resistance to β-lactams is often associated with mosaic PBP genes, which are genetic hybrids that have arisen from interspecies horizontal gene transfer. Mutations in several PBPs, including PBP1a, PBP2b, and PBP2x, have been linked to reduced susceptibility to penicillins and cephalosporins. nih.govresearchgate.net Specific amino acid substitutions near the active site of these PBPs can dramatically decrease their acylation efficiency by β-lactam antibiotics. For example, mutations at positions Thr550 and Gln552 in PBP2x of S. pneumoniae have been shown to lower the acylation efficiency for cefotaxime (B1668864) and penicillin G. nih.gov A T553K substitution in PBP2x of Streptococcus pyogenes has been associated with an 8-fold increase in the MICs for ampicillin and amoxicillin. nih.gov
The following table presents data on the impact of PBP modifications on the affinity and inhibitory concentrations of ampicillin.
| Organism | PBP Modification | Effect on Ampicillin Affinity | Ampicillin MIC (µg/mL) |
|---|---|---|---|
| S. aureus (MRSA) | Expression of PBP2a | Very low affinity | High-level resistance |
| S. pneumoniae (Penicillin-resistant) | Alterations in PBP1a, PBP2b, PBP2x | Decreased affinity | 6.3 (geometric mean for PRSP) |
| S. pyogenes | PBP2x T553K substitution | Reduced affinity | 0.25 (8-fold increase) |
| S. pneumoniae | PBP2x T338A/G/P mutation | Reduced affinity | Selectable levels of resistance |
Data compiled from various research articles. nih.govnih.govbmbreports.org PRSP: Penicillin-Resistant Streptococcus pneumoniae
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target. The overexpression of efflux pumps is a significant contributor to multidrug resistance in Gram-negative bacteria.
The AcrAB-TolC efflux pump system is a well-characterized member of the Resistance-Nodulation-Division (RND) family and plays a crucial role in the intrinsic and acquired resistance of many Gram-negative pathogens to a variety of antimicrobial agents, including ampicillin. nih.govbmbreports.orgnih.gov Inactivation of the acrB or tolC genes in Salmonella enterica serovar Typhimurium DT104 has been shown to result in a significant decrease in the levels of resistance to multiple drugs. nih.gov The presence of AcrAB-TolC can increase a strain's MIC by approximately 2- to 10-fold, depending on the antibiotic. researchgate.net
In Acinetobacter baumannii, the AdeABC efflux pump is a major contributor to multidrug resistance. Overexpression of this pump is associated with resistance to a broad range of antibiotics, including β-lactams. nih.govnih.govresearchgate.net The use of efflux pump inhibitors (EPIs), such as phenylalanine-arginine β-naphthylamide (PAβN), can reverse this resistance by blocking the function of the pump and allowing the intracellular accumulation of the antibiotic.
The table below illustrates the impact of efflux pumps on the MIC of ampicillin-sulbactam.
| Organism | Efflux Pump | Effect on Ampicillin/Sulbactam MIC | Fold Increase in MIC |
|---|---|---|---|
| S. enterica Typhimurium DT104 | AcrAB-TolC | Resistance not affected in mutants | N/A |
| E. coli | AcrAB-TolC | Increased resistance with overexpression | ~2 to 10-fold |
| A. baumannii | AdeABC | Significant role in multidrug resistance | Variable |
Data from studies on efflux pump mechanisms. nih.govresearchgate.netnih.gov N/A: Specific data for ampicillin-sulbactam was not provided in the cited source, which stated resistance to ampicillin was not affected by AcrAB-TolC mutations in the studied strains.
The mechanisms that confer resistance to sultamicillin often lead to cross-resistance to other β-lactam antibiotics. This is because these mechanisms are not always specific to a single antibiotic but can affect an entire class of drugs.
For instance, the production of extended-spectrum β-lactamases (ESBLs), such as certain variants of TEM and SHV, as well as the CTX-M family, can hydrolyze a wide range of penicillins and cephalosporins. youtube.com While sulbactam can inhibit some ESBLs, its effectiveness can be limited, leading to cross-resistance between sultamicillin and third-generation cephalosporins like cefotaxime and ceftazidime. youtube.comnih.gov Similarly, AmpC β-lactamases confer resistance to most penicillins and cephalosporins and are not well inhibited by sulbactam. youtube.com
Alterations in PBPs can also result in broad cross-resistance. The mosaic PBPs found in penicillin-resistant S. pneumoniae reduce the affinity of not only ampicillin but also various cephalosporins. nih.gov The degree of cross-resistance often depends on the specific PBP alterations and the structural similarities between the different β-lactam antibiotics.
The table below provides examples of cross-resistance patterns observed with mechanisms affecting sultamicillin.
| Resistance Mechanism | Organism | Cross-Resistance Observed With | Underlying Mechanism |
|---|---|---|---|
| ESBL Production (e.g., CTX-M) | E. coli, K. pneumoniae | Third-generation cephalosporins (e.g., cefotaxime, ceftazidime) | Broad-spectrum hydrolysis by ESBLs |
| AmpC β-lactamase Production | Enterobacter spp., P. aeruginosa | Most penicillins and cephalosporins | Hydrolysis by AmpC enzymes, poor inhibition by sulbactam |
| PBP Alterations | S. pneumoniae | Other penicillins and cephalosporins | Reduced binding affinity of modified PBPs to various β-lactams |
| Carbapenemase Production (e.g., OXA-48) | K. pneumoniae | Carbapenems, penicillins, some cephalosporins | Hydrolysis of a broad range of β-lactams |
Information compiled from reviews on β-lactam resistance. youtube.comnih.govmdpi.comresearchgate.net
Molecular Approaches to Overcoming Emerging Resistance
The rise of resistance to sultamicillin and other β-lactam/β-lactamase inhibitor combinations has spurred the development of novel molecular strategies to counteract these mechanisms.
A primary focus has been the development of new β-lactamase inhibitors with a broader spectrum of activity. Novel inhibitors such as avibactam, relebactam, and vaborbactam (B611620) have been designed to inhibit a wider range of β-lactamases, including some Class A (like KPC), Class C, and Class D enzymes that are resistant to older inhibitors like sulbactam. jwatch.orgyoutube.comyoutube.com Combining ampicillin with these newer inhibitors could potentially restore its activity against many sultamicillin-resistant strains.
Another promising approach is the development of efflux pump inhibitors (EPIs). These molecules are designed to block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. researchgate.netresearchgate.netnih.gov The combination of an EPI with sultamicillin could potentially overcome resistance mediated by pumps like AcrAB-TolC and AdeABC. Research in this area is ongoing, with several EPIs in various stages of development.
Furthermore, the discovery of novel antibiotic adjuvants that can disarm other resistance mechanisms is an active area of research. These may include compounds that interfere with bacterial signaling pathways that regulate the expression of resistance genes or molecules that disrupt the stability of resistance-conferring proteins. frontiersin.orgscispace.com The goal of these molecular strategies is to extend the lifespan of existing antibiotics like sultamicillin and to provide new therapeutic options in the face of growing antimicrobial resistance. nih.govyoutube.comnih.gov
Solid State Science: Polymorphism, Crystallography, and Hydration Behavior
Polymorphic Forms of Sultamicillin (B1682570) Tosylate Dihydrate: Identification and Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient can exhibit distinct physicochemical properties. In the case of sultamicillin tosylate, at least two polymorphic forms, designated as Form 1 and Form 2, have been identified. google.com
X-Ray Diffraction (XRD/PXRD) Analysis for Crystalline Structure Elucidation
X-ray powder diffraction (XRPD) is a primary technique for the identification and characterization of crystalline solids. Each polymorphic form possesses a unique crystal lattice, resulting in a distinct XRPD pattern.
A novel polymorphic form, termed Form 2, of sultamicillin tosylate has been characterized by its unique X-ray powder diffraction pattern. google.com The table below details the characteristic peaks observed for this form.
Table 1: X-Ray Powder Diffraction Peaks for Sultamicillin Tosylate Form 2 google.com
| 2-Theta (± 0.5) | 'd' Spacing (± 0.5) |
|---|---|
| 5.52 | |
| 6.46 | |
| 11.02 | |
| 12.10 | |
| 12.88 | |
| 13.22 | |
| 14.30 | |
| 14.78 | 14.78 |
| 15.24 | |
| 15.92 | 15.92 |
| 16.46 | |
| 18.20 | |
| 18.62 | |
| 18.96 | |
| 19.34 | 19.34 |
| 20.26 | |
| 20.70 | 20.70 |
| 21.16 | |
| 21.96 | |
| 22.98 | |
| 23.42 | |
| 23.74 | |
| 24.30 | |
| 25.06 | |
| 26.56 | |
| 27.04 | |
| 27.36 | |
| 28.04 | |
| 28.76 | |
| 29.30 | |
| 29.80 | |
| 31.28 | |
| 32.04 | |
| 34.64 | |
| 34.90 | |
| 36.40 |
Data sourced from a patent describing a new polymorphic form of sultamicillin tosylate. google.com
Differential Scanning Calorimetry (DSC) and Thermal Properties of Polymorphs
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. europeanpharmaceuticalreview.comresearchgate.net It is widely used to study the thermal properties of pharmaceuticals, including melting points, phase transitions, and purity. europeanpharmaceuticalreview.comnih.govhitachi-hightech.com
The thermal behavior of sultamicillin tosylate polymorphs provides key distinguishing features. For instance, the newly identified Form 2 exhibits a distinct DSC thermogram. google.com
Table 2: DSC Characteristics of Sultamicillin Tosylate Form 2 google.com
| Parameter | Temperature (°C) (± 5°C) |
|---|---|
| Onset | 174.73 |
| Peak | 177.52 |
In contrast, the previously known form of sultamicillin tosylate displays a melting range of 160-175 °C. google.com The higher melting range of Form 2 suggests it may possess greater thermal stability. google.com
Vibrational Spectroscopy (IR, Raman) for Polymorphic Distinction
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, serves as a powerful tool for differentiating polymorphic forms. americanpharmaceuticalreview.com These techniques probe the vibrational modes of molecules, which are sensitive to the local molecular environment within the crystal lattice. americanpharmaceuticalreview.comsmacgigworld.com
The infrared spectrum of sultamicillin tosylate Form 2 is characterized by specific absorption bands. google.com
Table 3: Infrared Absorption Bands of Sultamicillin Tosylate Form 2 google.com
| Wavenumber (cm⁻¹) (± 5 cm⁻¹) |
|---|
| 2978 |
| 1793 |
| 1689 |
| 1498 |
| 1459 |
| 1326 |
| 1175 |
| 1126 |
| 1009 |
| 975 |
| 684 |
These distinct spectral features allow for the unambiguous identification of Form 2 and its differentiation from other polymorphic or amorphous forms. google.com
Solid-State Nuclear Magnetic Resonance (ssNMR) for Conformational Studies
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the local chemical environment and conformation of molecules in the solid state. mdpi.comnih.govresearchgate.net It is particularly valuable for characterizing polymorphism and understanding intermolecular interactions within a crystal lattice. nih.gov
While specific ssNMR data for sultamicillin tosylate dihydrate polymorphs is not extensively available in the public domain, the principles of ssNMR suggest its utility in this area. For instance, 13C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectra can reveal differences in the chemical shifts of carbon atoms due to variations in molecular conformation and packing between polymorphs. nih.gov Furthermore, 1H MAS NMR can provide insights into hydrogen bonding networks, which often differ between polymorphic forms. mdpi.com
Hydrate (B1144303) Formation and Dehydration/Rehydration Mechanisms
Sultamicillin tosylate exists as a dihydrate, indicating the incorporation of two water molecules within its crystal structure. nih.govnihs.go.jp The behavior of this water of hydration is critical to the stability and handling of the drug substance.
Water Incorporation in Crystal Structure and Hydrogen Bonding Networks
The water molecules in this compound are not merely adsorbed on the surface but are integral components of the crystal lattice, participating in a network of hydrogen bonds. researchgate.netrsc.org These hydrogen bonds play a crucial role in stabilizing the crystal structure. researchgate.net The presence and nature of these networks can be inferred from spectroscopic techniques. The water content of this compound is specified to be between 4.0% and 6.0%. nihs.go.jp
The processes of dehydration and rehydration involve the removal and subsequent re-uptake of these water molecules from the crystal lattice. These processes can be influenced by environmental factors such as temperature and relative humidity. nih.gov Understanding these mechanisms is vital for defining appropriate storage and handling conditions to ensure the stability of the dihydrate form.
Impact of Relative Humidity and Temperature on Hydrate Stability and Interconversion
The stability of sultamicillin tosylate hydrates is significantly influenced by environmental conditions, particularly temperature and relative humidity (RH). The commonly available form is a dihydrate, which contains approximately 4.0% to 6.0% water content as specified in the Japanese Pharmacopoeia. nihs.go.jp The official recommendation for storage in "tight containers" underscores the material's sensitivity to moisture. nihs.go.jp
Studies on sultamicillin tosylate complexed with β-cyclodextrin have highlighted the compound's inherent sensitivity to humidity and heat. When exposed to high humidity conditions (92.5% RH at 25°C), the complex undergoes physical changes and gains weight. ijprs.com Furthermore, exposure to elevated temperatures, such as 60°C, can induce thermal degradation. ijprs.com
The existence of different crystalline forms with varying water content points to the potential for interconversion between hydration states. A patented polymorphic form, referred to as Form 2, is characterized by a lower water content compared to the conventional dihydrate (Form 1). google.com This lower hydrate form exhibits a higher melting point, which suggests greater thermal stability. google.com The transition between the dihydrate and less hydrated or anhydrous forms is a critical factor, as uncontrolled dehydration or hydration can alter the drug's physicochemical properties. While specific RH thresholds for interconversion are not publicly detailed, the existence of these forms necessitates strict control over environmental conditions during manufacturing and storage to maintain the desired hydration state and prevent degradation.
Table 1: Stability of Sultamicillin Tosylate Under Various Conditions
| Condition | Observation | Implication | Source(s) |
|---|---|---|---|
| High Humidity (92.5% RH, 25°C) | Physical character changes, weight gain | Hygroscopic nature; potential for degradation | ijprs.com |
| High Temperature (60°C) | Degradation of the molecule | Thermal sensitivity; requires temperature control | ijprs.com |
| Storage Recommendation | Use of "tight containers" | Sensitivity to environmental moisture | nihs.go.jp |
Characterization of Anhydrous and Less Hydrated Forms
Beyond the common dihydrate, at least one other crystalline polymorph and an anhydrous form of sultamicillin tosylate have been identified. The anhydrous form is recognized by the CAS number 83105-70-8. nihs.go.jp A significant contribution to the understanding of sultamicillin tosylate's polymorphism is a patent detailing a novel, less hydrated crystalline form, designated "Form 2". google.com
This Form 2 is distinguished from the conventional polymorph (Form 1) by its distinct physicochemical properties, including a reduced water content. google.com The characterization of these two forms has been carried out using various analytical techniques, providing a basis for their identification and differentiation.
Form 2 is a well-characterized, less hydrated polymorph with enhanced stability. google.com Its properties are summarized below:
Infrared (IR) Spectroscopy: Exhibits characteristic absorption bands at approximately 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, and 570 cm⁻¹. google.com
X-ray Powder Diffraction (XRPD): Shows a unique diffraction pattern with prominent peaks at 2-theta values of 14.78°, 15.92°, 19.34°, and 20.70° (±0.5°). google.com
Differential Scanning Calorimetry (DSC): Has a distinct thermal profile with a melting onset at 174.73°C and a peak at 177.52°C (±5°C), indicating a higher melting point than Form 1. google.com
Form 1 , the conventional polymorph (likely the dihydrate), has been characterized for comparison:
Infrared (IR) Spectroscopy: Shows major signals at 2993, 1676, 1521, 1326, 1174, 1121, 1011, 970, 684, and 570 cm⁻¹. google.com
Differential Scanning Calorimetry (DSC): Displays a different thermogram from Form 2, confirming a distinct crystalline structure. google.com
Table 2: Comparative Characterization Data for Sultamicillin Tosylate Polymorphs
| Property | Form 1 (Conventional) | Form 2 (Less Hydrated) | Source(s) |
|---|---|---|---|
| Water Content | Higher (Consistent with Dihydrate) | "Lesser water content" | google.com |
| IR Peaks (cm⁻¹) | 2993, 1676, 1521, 1326, 1174, 1121, 1011, 970 | 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126 | google.com |
| Key XRPD Peaks (2θ) | Not specified in detail | 14.78, 15.92, 19.34, 20.70 | google.com |
| DSC Melting Peak | Lower than Form 2 | ~177.52°C | google.com |
Influence of Solid State on Material Attributes
Dissolution Rate and Mechanistic Investigations of Polymorphs
The solid-state form of sultamicillin tosylate has a direct and significant impact on its dissolution rate. Different polymorphs, by virtue of their unique crystal lattice arrangements and energies, exhibit different dissolution behaviors. researchgate.net
A patented study provides a direct comparison of the dissolution profiles of Form 1 and the less hydrated Form 2. The data reveals that Form 2 possesses a "better dissolution profile" than Form 1. google.com This is a significant advantage, as a faster dissolution rate can lead to improved bioavailability. Typically, a polymorph with higher thermodynamic stability (indicated by a higher melting point) exhibits a lower dissolution rate. However, Form 2 presents the desirable combination of both higher stability and a faster dissolution rate. This suggests a complex dissolution mechanism that may be influenced by factors other than just lattice energy, such as particle surface characteristics, wettability, or the formation of a different solid phase at the solid-liquid interface during dissolution.
Table 3: Dissolution Profile Comparison of Sultamicillin Tosylate Polymorphs
| Time (minutes) | % Drug Dissolved (Form 1) | % Drug Dissolved (Form 2) |
|---|---|---|
| 15 | 39 | 51 |
| 30 | 54 | 70 |
| 45 | 65 | 82 |
| 60 | 72 | 89 |
Data derived from patent WO2007004239A1. google.com
Physicochemical Stability of Different Crystalline Forms
The physicochemical stability of sultamicillin tosylate is intrinsically linked to its crystalline form. The presence of water in the crystal lattice of the dihydrate (Form 1) can make it more susceptible to chemical degradation pathways, such as hydrolysis. ijprs.com
The less hydrated Form 2 is reported to have enhanced stability, which is a key advantage for pharmaceutical development. google.com This improved stability is attributed to two main factors:
Higher Thermal Stability: Form 2 has a significantly higher melting point (peak at ~177.5°C) compared to Form 1. A higher melting point generally correlates with greater lattice energy and, therefore, better physical stability. google.com
Lower Water Content: With less water in its crystal structure, Form 2 has a reduced potential for solid-state degradation reactions involving water. This also means it has a higher potency per unit weight. google.com
The need for "tight containers" for the standard dihydrate form further emphasizes its relative instability compared to the more robust Form 2. nihs.go.jp The selection of a stable crystalline form like Form 2 is crucial for preventing degradation and ensuring a consistent shelf life for the final drug product.
Crystallization Process Control and Polymorph Management in Manufacturing
The ability to selectively crystallize a desired polymorphic form is a critical aspect of pharmaceutical manufacturing. For sultamicillin tosylate, process parameters can be controlled to produce the more stable and better-dissolving Form 2, thereby managing the polymorphic outcome of the final API.
A patented process provides a reliable method for the preparation of Form 2 from crude sultamicillin tosylate. google.com The key to this process is the careful selection of solvent and temperature conditions.
Controlled Crystallization Process for Form 2:
Solvent Selection: A polar organic solvent is used, with isopropyl alcohol (IPA) being the preferred example. Other C1-C5 alkanols such as methanol (B129727) and ethanol (B145695) are also cited as possibilities. google.com
Dissolution Temperature: The crude sultamicillin tosylate is dissolved in the chosen solvent at an elevated temperature, typically between 50°C and 60°C. google.com
Crystallization Temperature: The solution is then cooled to a controlled temperature range of 20°C to 25°C and stirred to induce crystallization of Form 2. google.com
Isolation and Drying: The crystallized product is isolated by filtration, washed with the same solvent (e.g., IPA), and then dried. google.com
This defined process demonstrates how manipulating crystallization conditions—specifically solvent choice and the temperature profile (dissolution and crystallization)—allows for the targeted production of a specific, more desirable polymorph (Form 2) over another (Form 1). Such control is fundamental to polymorphism management, ensuring the consistent production of the API with the intended solid-state properties and, consequently, the desired clinical performance.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques:
Chromatography, a cornerstone of analytical chemistry, provides the necessary resolution and sensitivity for the analysis of complex molecules like sultamicillin (B1682570) tosylate dihydrate. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are the predominant techniques utilized.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a reliable HPLC method necessitates a systematic optimization of various chromatographic parameters to achieve the desired separation and quantification. This is followed by a rigorous validation process to ensure the method's suitability for its intended purpose.
The choice of the stationary phase is a critical determinant of separation selectivity in HPLC. For the analysis of sultamicillin tosylate dihydrate, reversed-phase chromatography is the most common approach. In this mode, a non-polar stationary phase is used in conjunction with a more polar mobile phase.
The most frequently employed stationary phase for this analysis is C18 (octadecylsilyl) bonded to a silica (B1680970) support. ijprs.comscispace.com This hydrophobic stationary phase provides effective retention and separation of the moderately polar sultamicillin molecule from its potential impurities and degradation products. The selection of a C18 column is foundational to achieving good chromatographic performance. ijprs.comscispace.com For instance, studies have successfully utilized a Phenomenex C18 column (150 mm × 4.6 mm, 5 µm) and a Kromasil C18 column (15 cm x 4.6 mm i.d., 5 µm) for the analysis of sultamicillin. ijprs.comnih.gov The chemistry of the stationary phase, including the end-capping of residual silanol (B1196071) groups on the silica surface, is crucial for minimizing peak tailing and improving chromatographic efficiency. amazonaws.com
The mobile phase composition and flow rate are meticulously adjusted to achieve optimal separation within a reasonable analysis time. A typical mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of an organic modifier and an aqueous buffer.
Acetonitrile (B52724) is a commonly used organic modifier due to its low viscosity and UV transparency. ijprs.comscispace.com The aqueous component is often a buffer solution to control the pH, which can significantly influence the retention and peak shape of ionizable compounds like sultamicillin. Phosphate (B84403) buffers are frequently employed for this purpose. nih.govresearchgate.net
Several studies have reported successful separations using a mobile phase composed of acetonitrile and water in varying ratios. ijprs.comscispace.com For example, a mixture of acetonitrile and water in a 45:55 (v/v) ratio has been shown to be effective. ijprs.comscispace.com Another study utilized a mobile phase of acetonitrile and a pH 3.0 potassium dihydrogen phosphate buffer. researchgate.net The flow rate is typically set at 1.0 ml/min , which provides a good balance between analysis time and separation efficiency. ijprs.comscispace.comnih.govresearchgate.net
| Parameter | Optimized Value | Reference(s) |
| Mobile Phase Composition | Acetonitrile:Water (45:55 v/v) | ijprs.com, scispace.com |
| Acetonitrile and pH 3.0 potassium dihydrogen phosphate buffer | researchgate.net | |
| 25 mM phosphate buffer (pH 7.0) and acetonitrile (48%) | nih.gov | |
| Flow Rate | 1.0 ml/min | ijprs.com, scispace.com, researchgate.net, nih.gov |
The selection of an appropriate UV detection wavelength is critical for achieving maximum sensitivity. This is determined by scanning a standard solution of this compound across a range of UV wavelengths to identify the wavelength of maximum absorbance (λmax).
For this compound, the λmax has been consistently determined to be 225 nm . ijprs.comscispace.com Therefore, HPLC analysis is carried out at this wavelength to ensure optimal detection and quantification of the analyte. ijprs.comscispace.com Other studies have also utilized wavelengths in a similar region, such as 215 nm and 230 nm , for the detection of sultamicillin. nih.govresearchgate.netresearchgate.net
Once the HPLC method is developed, it must be validated in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate its reliability. The key validation parameters include:
Linearity: This establishes the relationship between the concentration of the analyte and the detector response. For this compound, a linear relationship has been demonstrated over a concentration range of 10-60 µg/ml . ijprs.comscispace.com The correlation coefficient (r²) for this range is typically very close to 1 (e.g., 0.999), indicating excellent linearity. ijprs.com
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the standard drug is added to a sample and the percentage recovery is calculated. For sultamicillin, recovery values are expected to be within a tight range, demonstrating the accuracy of the method. ijprs.com
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). The precision of the method for this compound has been shown to be high, with low %RSD values for repeatability. ijprs.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a developed HPLC method for this compound, the LOD has been reported as 0.02754 µg/ml and the LOQ as 0.08345 µg/ml . ijprs.com
| Validation Parameter | Result | Reference(s) |
| Linearity Range | 10-60 µg/ml | ijprs.com, scispace.com |
| Correlation Coefficient (r²) | 0.999 | ijprs.com |
| LOD | 0.02754 µg/ml | ijprs.com |
| LOQ | 0.08345 µg/ml | ijprs.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.
While specific UPLC applications for the high-throughput analysis of this compound are not extensively detailed in the provided context, the principles of UPLC are highly applicable. The development of high-throughput assays is crucial in pharmaceutical development for applications such as process optimization and stability studies. nih.gov UPLC technology, with its ability to significantly reduce run times, is ideally suited for these purposes. A UPLC method could be developed by adapting a validated HPLC method, further optimizing the mobile phase gradient and flow rate to take advantage of the increased efficiency of the smaller particle size column. This would enable the rapid analysis of a large number of samples, thereby accelerating development timelines.
Specificity and Selectivity in Multi-Component Analysis of Ampicillin (B1664943) and Sulbactam (B1307)
The inherent nature of sultamicillin as a codrug of ampicillin and sulbactam presents a unique analytical challenge: the need to simultaneously quantify both active moieties, often in the presence of degradation products and formulation excipients. High-performance liquid chromatography (HPLC) is a cornerstone technique for achieving this separation and quantification with high specificity and selectivity.
A robust HPLC method can effectively separate sultamicillin from its precursors, ampicillin and sulbactam, as well as from p-toluenesulfonic acid. researchgate.net For instance, a method utilizing a β-cyclodextrin stationary phase has demonstrated high resolution and selectivity in the simultaneous determination of ampicillin and sulbactam. nih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, is a critical parameter that is optimized to achieve the desired separation. nih.govijprs.com The use of a C18 column is also common in these analytical methods. ijprs.com
The validation of such methods in accordance with International Council for Harmonisation (ICH) guidelines is crucial to ensure their accuracy, precision, linearity, and robustness for routine analysis. ijprs.comscispace.com This validation confirms that the method is specific for the analytes of interest and is not affected by the presence of other components in the sample matrix.
Spectrophotometric Approaches:
Spectrophotometric methods offer a simpler and more economical alternative for the quantification of sultamicillin, particularly in quality control settings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of this compound in both its bulk form and in pharmaceutical dosage forms. journalajst.comjournalajst.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. For sultamicillin tosylate in methanol, the maximum absorbance is typically observed at a wavelength of 232 nm. journalajst.comjournalajst.com
The method demonstrates adherence to Beer's law within a specific concentration range, allowing for the creation of a standard calibration curve to determine the concentration of an unknown sample. journalajst.comjournalajst.com For example, one validated method showed linearity in the concentration range of 20-100 µg/ml. journalajst.com The simplicity, speed, and cost-effectiveness of UV-Vis spectroscopy make it a valuable tool for routine analysis.
Derivatization Techniques for Enhanced Spectrophotometric Detection (e.g., NBD-Cl)
To enhance the sensitivity and selectivity of spectrophotometric analysis, derivatization techniques are employed. One such technique involves the use of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) as a derivatizing agent. dergipark.org.trresearchgate.net NBD-Cl reacts with the primary amino group of the ampicillin moiety in sultamicillin to form a colored product that can be measured spectrophotometrically. dergipark.org.trresearchgate.net
This reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH (around 9.0) and at an elevated temperature (approximately 70°C). dergipark.org.trresearchgate.net The resulting derivative is then extracted with an organic solvent, such as chloroform, and its absorbance is measured at a specific wavelength, for instance, 432 nm. dergipark.org.trresearchgate.net This method has been shown to be highly sensitive and selective for the determination of sultamicillin, with a linear range of 10-50 µg/mL. dergipark.org.trresearchgate.net The validation of this method has demonstrated its accuracy, precision, and suitability for routine analysis in pharmaceutical formulations. dergipark.org.trresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Impurity Identification and Structural Elucidation
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for the identification and structural elucidation of impurities and degradation products in sultamicillin. nih.govveeprho.com These techniques provide detailed information about the molecular weight and fragmentation patterns of compounds, enabling their precise identification.
Impurities in sultamicillin can originate from the manufacturing process, degradation, or storage. veeprho.com HPLC coupled with MS (LC-MS) is a powerful combination for separating these impurities and subsequently identifying them. nih.gov For instance, a degradation product of sultamicillin was identified as a formaldehyde (B43269) adduct using LC/MS and further characterized by tandem MS (MS/MS) and time-of-flight (TOF) mass spectrometry. nih.gov
High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like Orbitrap MS, offers exceptional mass accuracy, which is crucial for determining the elemental composition of unknown compounds. nih.govresearchgate.net This level of detail is vital for the structural elucidation of novel impurities and for understanding the degradation pathways of the drug. The fragmentation patterns observed in the MS/MS spectra provide key structural information, aiding in the definitive identification of the impurities. nih.govnih.gov
Quality Control and Reference Standard Development for this compound
The establishment of robust quality control measures and the availability of well-characterized reference standards are fundamental to ensuring the safety and efficacy of this compound. Official monographs, such as those from the European Pharmacopoeia, provide specifications for the identity, purity, and assay of the drug substance. nihs.go.jp These monographs outline the analytical procedures to be followed for testing.
The development and use of a Sultamicillin Tosylate Reference Standard is essential for these quality control tests. nihs.go.jpsigmaaldrich.com This reference standard is a highly purified and well-characterized material that serves as a benchmark against which production batches are compared. The European Pharmacopoeia provides such a reference standard for laboratory use. sigmaaldrich.com
The quality control of sultamicillin involves a battery of tests, including identification by infrared spectrophotometry, and purity tests for heavy metals, arsenic, and related substances like ampicillin. nihs.go.jp The assay for potency is typically performed using a validated HPLC method. nihs.go.jp The availability of reference standards for known impurities is also crucial for their accurate quantification. pharmaffiliates.commedchemexpress.com
Stability-Indicating Analytical Methods Development
The development of stability-indicating analytical methods is a critical aspect of drug development and quality control. These methods are designed to separate and quantify the active pharmaceutical ingredient in the presence of its degradation products, thus providing a clear picture of the drug's stability under various environmental conditions.
For sultamicillin, stability-indicating HPLC methods are paramount. ijprs.com These methods are developed by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. The analytical method must then be able to resolve the intact drug from all the resulting degradation products.
A stability-indicating HPLC method for this compound has been developed and validated according to ICH guidelines. ijprs.comscispace.com The method typically utilizes a C18 column and a mobile phase that allows for the separation of the parent drug from its degradants. ijprs.com The chromatogram of a degraded sample is compared to that of a standard solution to confirm the method's ability to separate the peaks of interest. ijprs.com The development of such methods is essential for determining the shelf-life of the drug product and for ensuring that patients receive a safe and effective medication.
Formulation Science and Drug Delivery System Innovations
Prodrug Formulations for Enhanced Oral Bioavailability
Sultamicillin (B1682570) is a classic example of a mutual prodrug, a strategy employed to improve the pharmacokinetic properties of two different therapeutic agents by chemically linking them into a single molecule. nih.govselleckchem.com It is a double ester composed of ampicillin (B1664943), a β-lactam antibiotic, and sulbactam (B1307), a β-lactamase inhibitor. selleckchem.comatlantis-press.com The parent compounds, ampicillin and sulbactam, exhibit limited oral bioavailability when administered separately. nih.gov
The prodrug design of sultamicillin masks the polar carboxyl groups of both ampicillin and sulbactam through an oxymethylenedioxy bridge. This modification increases the lipophilicity of the molecule, facilitating its absorption through the intestinal wall after oral administration. atlantis-press.com Following absorption, the ester linkage is rapidly hydrolyzed by esterases present in the intestinal mucosa, releasing ampicillin and sulbactam into the systemic circulation in a nearly 1:1 stoichiometric ratio. atlantis-press.com This codelivery ensures that the β-lactamase inhibitor is present at the site of action to protect ampicillin from degradation by resistant bacteria. The tosylate salt form, Sultamicillin Tosylate Dihydrate, was developed to improve the stability and handling characteristics of the sultamicillin free base, which is known to be unstable and difficult to manage. google.com
Strategies for Solubility Enhancement
The poor water solubility of this compound presents a significant challenge for formulation development, as dissolution is often the rate-limiting step for absorption. atlantis-press.comscispace.com Various strategies are employed to overcome this limitation.
One effective approach to enhance the solubility and dissolution rate of poorly soluble drugs is through inclusion complexation with cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to encapsulate guest molecules, like sultamicillin. atlantis-press.comnih.gov
Transforming a crystalline drug into its amorphous state is a well-established strategy to increase its solubility and dissolution rate. nih.govresearchgate.net Amorphous forms are thermodynamically less stable and have a higher free energy than their crystalline counterparts, which translates to a lower energy barrier for dissolution. researchgate.net
Amorphous Solid Dispersions (ASDs) involve dispersing the API in a molecularly disordered state within a carrier matrix, typically a polymer. nih.govresearchgate.net This can be achieved by methods such as solvent evaporation, where the drug and polymer are co-dissolved and the solvent is rapidly removed. umn.edu For this compound, creating an ASD with a suitable hydrophilic polymer could prevent recrystallization and maintain the drug in a high-energy amorphous state, thereby enhancing its apparent solubility and dissolution performance. nih.govnih.gov
Furthermore, different crystalline forms, or polymorphs, of a drug can exhibit different physicochemical properties, including solubility and stability. google.com A novel, more stable polymorphic form of sultamicillin tosylate has been developed, which also demonstrates an enhanced dissolution profile compared to earlier forms. google.com This highlights that even within crystalline states, manipulation of the solid form can be a viable strategy for improving drug delivery characteristics. google.com
Stability Enhancement in Pharmaceutical Formulations
The chemical stability of this compound, a β-lactam-containing compound, is a critical attribute for a successful pharmaceutical formulation. It is susceptible to hydrolytic degradation, particularly in the presence of moisture. google.com
The development of specific polymorphic forms has been a key strategy for enhancing stability. For instance, a patented polymorphic form of sultamicillin tosylate (designated Form 2) exhibits a higher melting range, which contributes to better physical and mechanical stability compared to previously existing forms. google.com Crystalline forms are generally preferred over the free base for formulations due to their superior stability. google.com
Inclusion complexation with β-cyclodextrin also offers a protective effect. atlantis-press.com Stability studies on the Sultamicillin Tosylate-β-cyclodextrin complex revealed that the drug concentration changes significantly under conditions of high temperature, strong light, and high humidity. atlantis-press.comatlantis-press.com This indicates that the complex, while enhancing solubility, requires protection from these environmental factors. Therefore, formulations containing the inclusion complex should be stored in dark, cool, and dry conditions to maintain their integrity. atlantis-press.com Studies have also been conducted to evaluate the stability of sultamicillin tosylate in artificial gastric and intestinal media to ensure it remains intact until it reaches the site of absorption. nih.gov
| Condition | Observation | Recommended Storage |
|---|---|---|
| High Temperature | Relatively large concentration change noted. atlantis-press.com | Store in cool conditions. atlantis-press.com |
| Strong Light | Relatively large concentration change noted. atlantis-press.com | Keep in the dark. atlantis-press.com |
| High Humidity | Relatively large concentration change noted. atlantis-press.com | Store in dry conditions. atlantis-press.com |
Excipient Compatibility Studies and Interaction Mechanisms
Excipients are essential components of tablet and capsule formulations, but they can potentially interact with the API, compromising the stability and bioavailability of the final product. Therefore, drug-excipient compatibility studies are a mandatory step in formulation development. researchgate.net
For this compound, these studies involve mixing the API with various common excipients and analyzing the mixtures using thermo-analytical and spectroscopic techniques. researchgate.netnih.gov Differential Scanning Calorimetry (DSC) is a primary tool used to detect interactions by observing shifts in the melting endotherm of the drug or the appearance of new thermal events. nih.gov Fourier-Transform Infrared Spectroscopy (FTIR) is used as a complementary technique to identify changes in the functional groups of the drug, which would indicate a chemical interaction with an excipient. nih.gov
Common excipients that would be tested for compatibility with this compound for a tablet formulation include diluents (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate). pharmacompass.com The absence of significant changes in DSC curves and FTIR spectra of the binary mixtures compared to the pure components suggests that the excipients are compatible and suitable for use in the formulation. researchgate.net
Process Analytical Technology (PAT) in Formulation Development
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling pharmaceutical manufacturing processes through the measurement of critical quality and performance attributes of raw and in-process materials. nih.gov The goal is to ensure final product quality.
In the context of developing a tablet formulation for this compound, PAT tools can be implemented to monitor and control key steps of the manufacturing process, such as blending and compression. nih.gov Near-Infrared Spectroscopy (NIRS) is a powerful, non-destructive PAT tool that can be used for real-time analysis. nih.gov
For example, an NIRS probe can be installed in the feed frame of a tablet press to monitor the blend uniformity of the sultamicillin and excipient mixture in-line. nih.gov Another NIRS probe can be set up to measure the active content of freshly compressed tablets before they are ejected from the press. nih.gov This real-time data allows for immediate detection of any process deviations, ensuring that every tablet meets the required specifications for content uniformity. This approach is a significant advancement over traditional batch testing, facilitating continuous manufacturing and moving towards the goal of real-time release. nih.gov
Degradation Pathways and Chemical Stability Kinetics
Hydrolytic Degradation Mechanisms and Identification of Degradation Products
Sultamicillin (B1682570) tosylate dihydrate, a mutual prodrug, is chemically designed to release its active components, ampicillin (B1664943) and sulbactam (B1307), upon oral administration through enzymatic hydrolysis in the body. researchgate.netnih.govnih.gov However, it is also susceptible to non-enzymatic chemical hydrolysis under various conditions.
The primary hydrolytic degradation pathway involves the cleavage of the ester linkage that connects the ampicillin and sulbactam moieties. This process is particularly rapid in neutral or faintly alkaline environments. ui.ac.id The hydrolysis yields equimolar amounts of ampicillin and sulbactam. nih.gov Studies have identified two distinct routes for this breakdown, resulting in either ampicillin and hydroxymethyl sulbactam or sulbactam and hydroxymethyl ampicillin. ui.ac.id
Further degradation can occur, especially under acidic conditions, through the hydrolysis of the amide bond in the β-lactam structure, a common pathway for penicillin-class antibiotics. nih.gov This leads to the formation of corresponding penicilloic acids. Forced degradation studies have also revealed that thermal stress can degrade sultamicillin into ampicillin, sulbactam, and formaldehyde (B43269) as a byproduct. researchgate.net This released formaldehyde can then react with the amino group of another sultamicillin molecule, creating a new formaldehyde adduct impurity. researchgate.net
A summary of key identified degradation products is presented below.
| Impurity Name/Type | Formation Condition/Pathway | Notes |
| Ampicillin | Hydrolysis of the central ester linkage. researchgate.netnih.govnih.gov | One of the two active components released from the prodrug. |
| Sulbactam | Hydrolysis of the central ester linkage. researchgate.netnih.govnih.gov | The second active component released from the prodrug. |
| Penicilloic Acids of Sultamicillin | Hydrolysis of the β-lactam ring. | A common degradation product for penicillin antibiotics. |
| Formaldehyde Adduct | Reaction of released formaldehyde with sultamicillin. researchgate.net | Observed during thermal stress testing. researchgate.net |
| Penilloaldehyde | Atmospheric oxidation of penicillin impurities. researchgate.net | A known impurity that can lead to further degradation products. researchgate.net |
Photolytic and Oxidative Degradation Studies
Sultamicillin tosylate dihydrate exhibits sensitivity to both light and oxidative conditions. Studies on a β-cyclodextrin inclusion complex of the compound, designed to improve stability, demonstrated that significant degradation occurs under exposure to strong light. This suggests that photolytic degradation is a notable pathway.
Oxidative degradation is another significant pathway for impurity formation. Research has indicated that the atmospheric oxidation of penilloaldehyde, a known impurity of penicillin, is a likely pathway for the formation of certain degradation products in sultamicillin. researchgate.net Forced degradation studies, a standard practice in pharmaceutical development, typically involve subjecting the drug substance to oxidative stress (e.g., using hydrogen peroxide) to identify potential degradation products that could form under storage or use. nih.gov
Impact of Environmental Factors (Temperature, Humidity, Light) on Degradation Rates
The stability of this compound is markedly influenced by environmental conditions such as temperature, humidity, and light.
Temperature: Thermal stress has been shown to accelerate degradation. One study exposed sultamicillin to a temperature of 60°C and analyzed its degradation over 15 days. The results confirmed the breakdown into ampicillin, sulbactam, and the subsequent formation of a formaldehyde-related impurity. researchgate.net
Humidity and Light: A study on a sultamicillin tosylate-β-cyclodextrin inclusion complex revealed that high humidity (92.5% relative humidity) and exposure to strong light lead to substantial changes in the concentration of the parent compound. The physical appearance of the complex changed, and the product gained weight under high humidity. These findings strongly indicate that to maintain stability, this compound should be stored in cool, dry, and dark conditions.
The stability of ampicillin, a key component of sultamicillin, is also known to be affected by temperature and humidity, with the trihydrate form being less stable than the anhydrous form.
| Environmental Factor | Observed Impact on this compound | Reference |
| High Temperature (e.g., 60°C) | Accelerates degradation into ampicillin, sulbactam, and formaldehyde. researchgate.net | researchgate.net |
| High Humidity (e.g., 92.5% RH) | Causes significant degradation and changes in physical characteristics. | |
| Strong Light | Leads to a relatively large change in concentration, indicating photolytic degradation. |
Kinetic Modeling of Degradation Processes
Specific kinetic models for the degradation of this compound are not extensively detailed in the reviewed literature. However, the degradation kinetics of its primary active component, ampicillin, have been studied. The degradation of ampicillin sodium salt in the solid state has been described as a sequential reaction involving three pseudo-first-order processes. ui.ac.id In contrast, ampicillin trihydrate, a form commonly used in pharmaceutical formulations, degrades according to the Prout-Tompkins model, which is often used to describe solid-state decomposition reactions. ui.ac.id Given that sultamicillin is a prodrug of ampicillin, these models provide relevant insight into the potential kinetic behavior of its degradation, although direct studies on the ester prodrug are needed for a complete picture.
Forced Degradation Studies and Stress Testing
Forced degradation, or stress testing, is a critical component of pharmaceutical development used to identify likely degradation products and establish the intrinsic stability of a drug molecule. nih.gov These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, and exposure to acids, bases, oxidizing agents, and intense light, as recommended by ICH guidelines. nih.gov
For sultamicillin, forced degradation studies have been instrumental in characterizing its stability profile. Stress testing under thermal conditions (60°C) and in the presence of acid has been performed. nih.govresearchgate.net Acidic conditions have been shown to cause degradation via amide hydrolysis. nih.gov Thermal stress leads to the breakdown into ampicillin, sulbactam, and formaldehyde. researchgate.net The chromatograms of these stressed samples are then compared to those of the non-degraded drug to identify and quantify the impurities that have formed. ui.ac.id These studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of the molecule. nih.govresearchgate.net
Q & A
Q. What analytical methods are commonly validated for quantifying Sultamicillin Tosylate Dihydrate in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (45:55 v/v) at 225 nm detection is widely validated for this purpose. Method parameters include linearity (10–60 µg/mL, r² ≥ 0.999), precision (%RSD < 2%), and robustness to flow rate/wavelength variations . Sample preparation involves dissolving the compound in methanol and filtering through 0.45 µm nylon membranes to avoid interference from excipients .
Q. Why is this compound formulated as a mutual prodrug?
The prodrug combines ampicillin (a β-lactam antibiotic) and sulbactam (a β-lactamase inhibitor) via an ester linkage. This structure enables simultaneous delivery of both agents, overcoming enzymatic degradation by β-lactamase-producing pathogens. Hydrolysis in alkaline conditions releases active components, enhancing antimicrobial efficacy against pediatric infections like pneumonia .
Q. How does the dihydrate form influence the compound’s stability and solubility profile?
The dihydrate form improves crystalline stability and reduces hygroscopicity compared to anhydrous forms. While freely soluble in methanol and acetonitrile, it is water-insoluble, necessitating formulation adjustments (e.g., suspensions with co-solvents like Tween 20) for pediatric use. Conversion to monohydrate occurs under vacuum drying (50°C), affecting solubility and requiring controlled storage conditions .
Advanced Research Questions
Q. What methodological considerations ensure robustness in HPLC validation for this compound?
Key parameters include:
- System suitability : Theoretical plates (>2000), tailing factor (<2), and resolution (>1.5) must comply with pharmacopeial standards .
- Forced degradation studies : Acid/alkaline hydrolysis, oxidation, and photolysis are used to validate specificity. Degradants (e.g., hydroxylmethyl sulbactam) are resolved chromatographically to confirm method selectivity .
- LOD/LOQ calculation : Based on standard deviation of response (LOD = 0.027 µg/mL, LOQ = 0.083 µg/mL) using slope-intercept data from calibration curves .
Q. How can researchers resolve contradictions in stability data between bulk and formulated this compound?
Stability discrepancies often arise from excipient interactions (e.g., sucrose in suspensions) or hydration-state changes during processing. Methodological approaches include:
Q. What challenges arise in designing pediatric formulations for this compound?
Key challenges include:
- Taste masking : Incorporation of flavoring agents (e.g., sodium citrate) without altering drug release .
- Suspension homogeneity : Use of stabilizers like 12-hydroxystearin to prevent sedimentation in veterinary/pediatric suspensions .
- Dose uniformity : Wet granulation with methylcellulose ensures consistent drug distribution in coated granules .
Methodological Tables
Q. Table 1: RP-HPLC Validation Parameters for this compound
| Parameter | Value/Range | Reference |
|---|---|---|
| Linearity range | 10–60 µg/mL | |
| Correlation coefficient (r²) | 0.9991 | |
| LOD/LOQ | 0.027 µg/mL / 0.083 µg/mL | |
| Intraday precision (%RSD) | 1.30% |
Q. Table 2: Hydrate Conversion Conditions
| Hydrate Form | Preparation Method | Solubility Profile |
|---|---|---|
| Dihydrate | Recrystallization from methanol/isopropanol | Insoluble in water |
| Monohydrate | Vacuum drying at 50°C | Soluble in organic solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
